![molecular formula C15H21ClN2O B12536635 N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride CAS No. 773842-93-6](/img/structure/B12536635.png)
N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride is a chemical compound with the molecular formula C15H21ClN2O. It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring and a chloro-substituted phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride typically involves the reaction of 5-chloro-2-piperidin-4-ylphenyl ethylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride involves its interaction with specific molecular targets within cells. The compound binds to receptors or enzymes, modulating their activity and influencing cellular pathways. This can lead to changes in cell behavior, such as altered gene expression, protein synthesis, or metabolic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide
- **N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrobromide
- **N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Sulfate
Uniqueness
N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its chloro-substituted phenyl group and piperidine ring contribute to its reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
773842-93-6 |
|---|---|
Molekularformel |
C15H21ClN2O |
Molekulargewicht |
280.79 g/mol |
IUPAC-Name |
N-[(1S)-1-(5-chloro-2-piperidin-4-ylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C15H21ClN2O/c1-10(18-11(2)19)15-9-13(16)3-4-14(15)12-5-7-17-8-6-12/h3-4,9-10,12,17H,5-8H2,1-2H3,(H,18,19)/t10-/m0/s1 |
InChI-Schlüssel |
ZFVIVXHCSRPWMV-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)C2CCNCC2)NC(=O)C |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)Cl)C2CCNCC2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol](/img/structure/B12536559.png)
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)
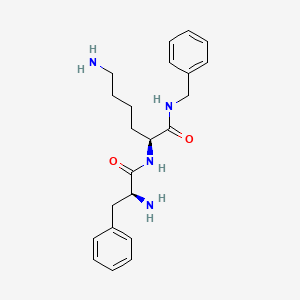
![3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one](/img/structure/B12536578.png)
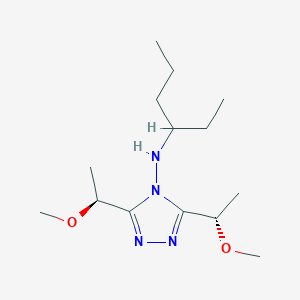

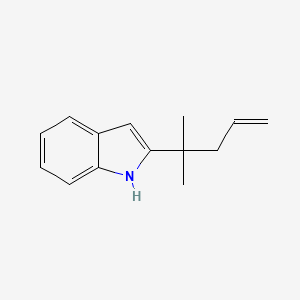
![2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-](/img/structure/B12536595.png)
![3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione](/img/structure/B12536598.png)

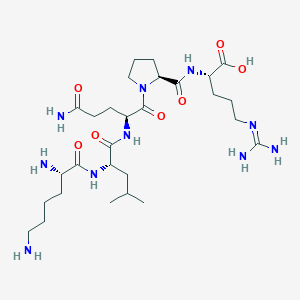
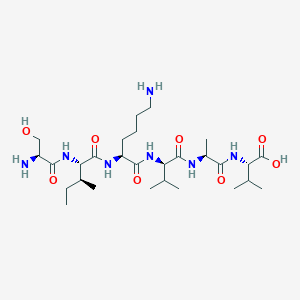
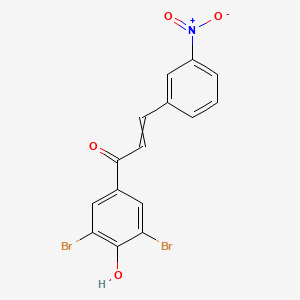
![N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B12536633.png)
